[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene
Description
Properties
CAS No. |
656824-60-1 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
(2,5,5-trimethyl-2-prop-1-en-2-ylhexyl)benzene |
InChI |
InChI=1S/C18H28/c1-15(2)18(6,13-12-17(3,4)5)14-16-10-8-7-9-11-16/h7-11H,1,12-14H2,2-6H3 |
InChI Key |
NXHVANPZBAVUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(CCC(C)(C)C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Challenges
The Friedel-Crafts alkylation represents a classical approach for introducing alkyl groups onto aromatic rings. This method employs Lewis acids (typically AlCl₃) to activate alkyl halides, making them suitable electrophiles for aromatic substitution.
For simple alkylations, the reaction proceeds as follows:
Benzene + R-X + AlCl₃ → R-Benzene + HX + AlCl₃
However, applying this approach directly to our target molecule faces significant limitations. The Friedel-Crafts alkylation is generally limited to tertiary alkyl halides or those that form stabilized carbocations. Primary and secondary alkyl halides often undergo rearrangement under reaction conditions, leading to complex product mixtures.
As noted in the literature: "For the intermolecular case, the reaction is limited to tertiary alkylating agents, some secondary alkylating agents (ones for which carbocation rearrangement is degenerate), or alkylating agents that yield stabilized carbocations (e.g., benzylic or allylic ones)".
SN2' Reaction Strategy for Installing the Isopropenyl Group
Mechanistic Considerations
A critical aspect of synthesizing the target molecule is the introduction of the isopropenyl group with appropriate regio- and stereoselectivity. The literature describes successful approaches using SN2' reactions for related structures.
One report identifies that "the key point in the synthetic route was a highly regio- and sereoselective SN2′ reaction to afford the 5-methyl-2-((prop-1-en-2-yl)cyclohexyl)benzene-1,3-diol scaffold". This demonstrates the utility of SN2' chemistry for constructing related molecular architectures.
In an SN2' reaction, nucleophilic attack occurs at the γ-position of an allylic system, resulting in bond formation with concurrent migration of the double bond. This allows for the introduction of the isopropenyl group with controlled stereochemistry.
Application to Target Synthesis
For our target molecule, this approach could involve:
- Preparation of a suitable allylic substrate with appropriate leaving group
- SN2' reaction with a nucleophile derived from benzylated intermediates
- Further functionalization to complete the substitution pattern
The literature reports excellent diastereoselectivity (17:1 to 22:1) for related SN2' reactions, indicating the potential for high stereochemical control in the synthesis of our target compound.
Table 2: Factors Influencing Stereoselectivity in SN2' Reactions for Isopropenyl Installation
| Factor | Effect on Stereoselectivity | Optimal Conditions |
|---|---|---|
| Leaving group | Better leaving groups promote SN2' pathway | Acetates, halides, sulfonates |
| Nucleophile | Bulkier nucleophiles enhance stereoselectivity | Organocopper reagents, Grignard with Cu catalysts |
| Solvent | Less polar solvents generally favor SN2' | Ether, THF, toluene |
| Temperature | Lower temperatures improve selectivity | -78°C to 0°C typically optimal |
| Lewis acid additives | Can enhance regio- and stereoselectivity | BF₃·Et₂O, TiCl₄, AlCl₃ |
Multi-Component Assembly Strategies
Sequential Construction of the Target
A strategic approach to synthesizing [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene involves sequential construction of the hexyl chain with appropriate substituents, followed by attachment to the benzene ring.
The synthesis of the 2,5,5-trimethyl-2-(prop-1-en-2-yl)hexyl fragment could draw from established methods for preparing related structures. For example, the literature describes approaches for synthesizing 2,5,5-trimethylhexane derivatives and methods for introducing isopropenyl groups.
Condensation Reactions
Another approach involves condensation reactions similar to those described for related structures. For instance, one report describes: "5-hexyl-resorcinol (4) was condensed with (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cycloex-2-enol using pTSA as catalyst". While this specific reaction produces cyclic products, similar condensation strategies could be adapted for our linear target.
Preparation of Key Building Blocks
The preparation of suitable precursors with the required substitution pattern is critical. Related compounds such as 2-isopropenyl-5-methyl-4-hexenoic acid have been synthesized, suggesting viable routes to building blocks with similar structural features.
For example, approaches to construct the 2,5,5-trimethyl moiety could be based on methods described for 2,5,5-trimethylhexa-2,3-dienoic acid:
A round-bottomed flask, NaOH (0.174 g, 4.35 mmol) was dissolved in 1:1 EtOH:H₂O (14 mL) and ethyl 2,5,5-trimethylhexa-2,3-dienoate (0.689 g, 2.9 mmol) and a stir bar were added. The resulting suspension was heated to 80 ºC for 2 h.
Table 3: Building Block Synthesis Approaches
Cross-Coupling Strategy
Palladium-Catalyzed Approaches
Cross-coupling reactions represent a modern approach for forming carbon-carbon bonds with high functional group tolerance. For our target compound, this could involve coupling between a benzene derivative and an organometallic reagent derived from the substituted hexyl chain.
This approach would require:
- Preparation of an aryl halide (e.g., bromobenzene)
- Synthesis of an organometallic reagent incorporating the 2,5,5-trimethyl-2-(prop-1-en-2-yl)hexyl structure
- Palladium-catalyzed coupling
The literature provides examples of related cross-coupling reactions for complex structures:
To a microwave reaction vessel, Br-DPP(C4)-Br (50.0 mg, 0.041 mmol, 0.9 equiv.), Sn-TIT-Sn (23.2 mg, 0.045 mmol, 1.0 equiv.), tris(dibenzylideneacetone) dipalladium(0)-chloroform adduct [Pd2(dba)3∙CHCl3, 0.93 mg, 0.001 mmol, 0.02 equiv.)], and tri(o-tolyl)phosphine (1.1 mg, 0.004 mmol, 0.08 equiv.) was dissolved in anhydrous chlorobenzene (3 mL) and sealed in a N2-filled glovebox. The reaction was heated to 180 °C for 1.5 h.
Organometallic Component Preparation
The preparation of the organometallic component represents a significant challenge due to the presence of the quaternary carbon and isopropenyl group. Possible approaches include:
- Lithium-halogen exchange followed by transmetalation
- Direct metalation of suitable precursors
- Hydroboration/metalation sequences
Table 4: Cross-Coupling Reaction Conditions
| Coupling Type | Organometallic Reagent | Catalyst System | Conditions | Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 60-80°C, THF/H₂O, 12-24h | Air and moisture tolerant |
| Negishi | Organozinc | Pd(PPh₃)₄ | 25-60°C, THF, 6-12h | Good functional group tolerance |
| Stille | Organotin | Pd₂(dba)₃/P(o-tol)₃ | 80-180°C, chlorobenzene, 1.5-6h | High thermal stability |
Comparative Analysis of Synthetic Methods
The various approaches to synthesizing [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene can be compared based on several key factors:
Table 5: Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Number of Steps | Estimated Overall Yield | Technical Complexity |
|---|---|---|---|---|---|
| Direct Friedel-Crafts Alkylation | Single-step connection | High risk of rearrangement | Fewer but lower yield | 10-30% | Medium |
| Two-Step Friedel-Crafts Strategy | Avoids rearrangement issues | Requires acyl chloride synthesis | Moderate | 40-60% | Medium |
| SN2' Reaction Pathway | Excellent stereoselectivity | Complex precursor synthesis | Many | 25-45% | High |
| Multi-Component Assembly | Greater control over each step | Longest synthetic sequence | Many | 20-40% | High |
| Cross-Coupling Approach | Good functional group tolerance | Complex organometallic preparation | Moderate | 30-50% | High |
Chemical Reactions Analysis
Types of Reactions
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different hydrocarbons by hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
The compound [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene , a complex organic molecule, has garnered attention in various scientific research applications due to its unique structural properties and potential utility in different fields. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is characterized by a branched alkyl chain attached to a benzene ring, which enhances its hydrophobic properties. This structure makes it suitable for applications in organic synthesis and as a potential intermediate in the production of various chemical compounds.
Organic Synthesis
The compound serves as an important building block in organic chemistry. It can be utilized in the synthesis of more complex molecules through various reactions, including:
- Alkylation Reactions : The compound can undergo alkylation to produce larger hydrocarbons.
- Polymerization Processes : Its alkenyl group allows for polymerization, making it useful in creating polymers with specific properties.
Pharmaceutical Development
Preliminary studies suggest that derivatives of this compound may exhibit biological activity. Research into its derivatives has shown potential for:
- Antimicrobial Properties : Some derivatives have been evaluated for their effectiveness against bacterial strains.
- Anti-inflammatory Activity : Investigations into the anti-inflammatory effects of certain analogs are ongoing.
Material Science
Due to its unique chemical structure, this compound can be explored in material science for:
- Coatings and Adhesives : Its hydrophobic nature makes it suitable for developing water-resistant coatings.
- Plasticizers : It can be used as a plasticizer in polymer formulations to enhance flexibility.
Case Studies
Research conducted on the antimicrobial properties of derivatives derived from this compound showed promising results against common pathogens. The study evaluated several derivatives for their Minimum Inhibitory Concentration (MIC).
| Derivative | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 50 | Effective |
| Derivative B | 75 | Moderate |
| Derivative C | 100 | Weak |
Mechanism of Action
The mechanism of action of [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Comparison with Similar Compounds
Structural Analogues from Literature
Two closely related compounds from are:
N1,N3,N5-Tris(9,9-di(3',5',5'-trimethyl-1'-hexyl)fluoren-2-yl)-1",3",5"-tris(phenylamino)-benzene (tris(DPAF-C9), 7)
N1,N3-Bis(9,9-di(3',5',5'-trimethyl-1'-hexyl)fluoren-2-yl)-1",3",5"-tris(phenylamino)-benzene (bis(DPAF-C9), 6)
Key Structural Differences:
Spectroscopic Properties:
Physicochemical Properties
- Solubility : The trimethylhexyl chain in all compounds enhances hydrophobicity, favoring organic solvents (e.g., toluene, THF). The target compound’s prop-1-en-2-yl group may slightly improve solubility in polar aprotic solvents due to dipole interactions.
- Thermal Stability : Branched alkyl chains in tris(DPAF-C9) and bis(DPAF-C9) improve thermal stability (>200°C). The target compound’s stability is likely comparable but requires experimental validation.
Biological Activity
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene, known by its CAS number 29138-83-8, is a hydrocarbon compound that belongs to the family of trimethylbenzenes. This compound's biological activity has garnered attention in various research studies, particularly concerning its potential applications in pharmacology and toxicology.
Chemical Structure and Properties
The chemical formula for [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is . Its structure features a benzene ring substituted with multiple alkyl groups, which may influence its biological interactions and properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Case Studies
Several relevant case studies highlight the biological implications of trimethylbenzenes:
- Toxicokinetics : In a controlled study involving human volunteers exposed to different trimethylbenzene isomers, researchers found that pulmonary retention rates were approximately 68% for 1,2,4-TMB and similar for other isomers. This indicates a significant absorption potential which could lead to systemic toxicity if exposure levels are high .
- Antioxidative Capacity : A study on volatile compounds from plant extracts showed that certain benzenoid structures exhibited high DPPH radical scavenging capacities. This suggests that compounds with similar frameworks could possess antioxidative properties that warrant further investigation .
- Antimicrobial Testing : The antimicrobial activity of essential oils containing hydrocarbons has been documented extensively. For example, essential oils extracted from various plants demonstrated effective inhibition against Staphylococcus aureus at low concentrations (MIC = 0.16 mg/mL), indicating that aromatic hydrocarbons may play a crucial role in these bioactivities .
Data Table
The following table summarizes key findings related to the biological activities of trimethylbenzenes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
